Product packaging for Benzo[d]oxazol-6-ylmethanamine(Cat. No.:CAS No. 872047-63-7)

Benzo[d]oxazol-6-ylmethanamine

Cat. No.: B1506020
CAS No.: 872047-63-7
M. Wt: 148.16 g/mol
InChI Key: IOKCGCQCJAGOCL-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Organic Chemistry

The benzoxazole scaffold, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. nih.gov The planar nature of the benzoxazole ring system, combined with the presence of both hydrogen bond accepting (nitrogen and oxygen atoms) and potential hydrogen bond donating substituents, allows for diverse interactions with biological macromolecules. rsc.org

The inherent properties of the benzoxazole core, such as its aromaticity and ability to participate in π-π stacking interactions, contribute to its capacity to bind to various enzymes and receptors. rsc.org Consequently, benzoxazole derivatives have been successfully developed for a range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Its structural versatility and favorable pharmacokinetic profile in many instances have made it a popular starting point for the design and synthesis of novel therapeutic agents. rsc.org

Overview of Methanamine-Substituted Benzoxazoles

The introduction of a methanamine (-CH2NH2) group onto the benzoxazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. The primary amine group introduces a basic center, which can be protonated at physiological pH, potentially enhancing water solubility and allowing for ionic interactions with biological targets. The flexible methylene (B1212753) linker provides rotational freedom, enabling the amine to orient itself optimally within a binding pocket.

While specific research on Benzo[d]oxazol-6-ylmethanamine is limited, studies on its isomer, Benzo[d]oxazol-2-ylmethanamine, and other derivatives provide insights into the role of the methanamine substituent. For instance, the aminomethyl group can serve as a crucial pharmacophoric element, engaging in hydrogen bonding with target proteins. Furthermore, this functional group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or modulated biological activities. The reactivity of the primary amine allows for transformations into amides, sulfonamides, and other functional groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Below is a data table comparing this compound with its 2-substituted isomer and a related chloro-substituted derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H8N2O148.16872047-63-7
Benzo[d]oxazol-2-ylmethanamineC8H8N2O148.16101333-98-6
(6-Chloro-1,3-benzoxazol-2-yl)methanamineC8H7ClN2O182.61936074-79-2

This table presents basic chemical data for this compound and related compounds for comparative purposes.

Research Trajectory of this compound within Medicinal and Synthetic Arenas

The research trajectory for this compound is largely inferred from the broader investigation of the benzoxazole class and its substituted analogs. The primary interest in this and related compounds lies in their potential as building blocks for the synthesis of more complex molecules with tailored biological activities.

In the medicinal arena, the focus is on leveraging the established pharmacological potential of the benzoxazole scaffold. Research on related compounds suggests that this compound could serve as a precursor for novel therapeutic agents. For example, derivatives of (benzo[d]oxazol-2-yl)methanamine have been investigated for their potential as anticoagulant agents through the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. rsc.org Furthermore, other benzoxazole derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing significant activity in preclinical models. nih.gov The methanamine group at the 6-position offers a distinct vector for chemical diversification compared to the more commonly studied 2-position, potentially leading to new intellectual property and compounds with novel biological profiles.

From a synthetic chemistry perspective, the development of efficient and scalable routes to produce 6-substituted benzoxazoles is an area of active interest. While numerous methods exist for the synthesis of the benzoxazole core, regioselective functionalization at the 6-position can present challenges. Research in this area would likely focus on the development of novel synthetic methodologies that allow for the controlled introduction of the aminomethyl group or a precursor onto the benzene ring of the benzoxazole system. The successful synthesis of such compounds provides valuable intermediates for parallel synthesis and the generation of compound libraries for high-throughput screening.

The following table outlines some of the documented biological activities of various benzoxazole derivatives, suggesting potential research avenues for compounds like this compound.

Biological ActivityInvestigated Benzoxazole Derivative(s)Research Focus
Anticoagulant1,3,4-Oxadiazole derivatives of (benzo[d]oxazol-2-yl)methanamineInhibition of coagulation factors. rsc.org
Anti-inflammatoryN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamidesReduction of inflammation in preclinical models. nih.gov
AntimicrobialVarious Benzo[d]oxazol-2-ylmethanamine derivativesInhibition of bacterial and fungal growth.
AnticancerVarious Benzo[d]oxazol-2-ylmethanamine derivativesCytotoxicity against cancer cell lines.

This table summarizes the researched biological activities of various benzoxazole derivatives, indicating the potential therapeutic areas for new analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1506020 Benzo[d]oxazol-6-ylmethanamine CAS No. 872047-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKCGCQCJAGOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716893
Record name 1-(1,3-Benzoxazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872047-63-7
Record name 1-(1,3-Benzoxazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo D Oxazol 6 Ylmethanamine and Its Derivatives

Established Synthetic Pathways for Benzoxazole (B165842) Core Formation

The construction of the benzoxazole ring system is a cornerstone of many synthetic routes. Several methodologies have been developed, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

Cyclocondensation Approaches

Cyclocondensation reactions are the most prevalent methods for synthesizing the benzoxazole core. These typically involve the reaction of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides, esters, or aldehydes. The reaction proceeds through the formation of an intermediate amide or Schiff base, which then undergoes intramolecular cyclization and dehydration to form the benzoxazole ring.

Various catalysts can be employed to facilitate this transformation, including strong acids like polyphosphoric acid (PPA), which also acts as a dehydrating agent. The choice of catalyst and reaction conditions can be tailored based on the specific substrates being used. For instance, the condensation of o-aminophenols with aldehydes can be catalyzed by a range of Lewis and Brønsted acids.

Reactant 1Reactant 2Catalyst/ConditionsProductRef.
o-aminophenolBenzaldehydeBrønsted acidic ionic liquid gel, 130 °C, solvent-free2-phenylbenzoxazole nih.gov
o-aminophenolAcyl chloridesSilica-supported sodium hydrogen sulphate, solvent-free2-substituted benzoxazoles
o-aminophenolAromatic aldehydesFe3O4@SiO2-SO3H nanoparticles, 50 °C, solvent-free2-arylbenzoxazoles nih.gov

Thermolytic Routes

Thermolytic methods, which involve the application of high temperatures to induce cyclization, have also been reported for benzoxazole synthesis. While often requiring more forcing conditions, these routes can be effective for certain substrates. One such approach involves the thermal decomposition of precursor molecules designed to eliminate a small molecule and form the heterocyclic ring. For example, the reaction between 2-aminophenol (B121084) and thiourea (B124793) at 200 °C leads to the formation of benzoxazole-2-thiol. researchgate.net

Solvent-Free Synthetic Protocols

In a push towards more environmentally benign chemical processes, solvent-free synthetic protocols for benzoxazole formation have gained significant attention. nih.govresearchgate.net These methods not only reduce chemical waste but can also lead to higher yields and simpler work-up procedures. Catalysts such as silica-supported sodium hydrogen sulphate and Brønsted acidic ionic liquids have proven effective in promoting the condensation of o-aminophenols with aldehydes or acyl chlorides under solvent-free conditions. nih.gov Grinding methods using a mortar and pestle with a non-toxic catalyst like potassium ferrocyanide have also been demonstrated to produce benzoxazole derivatives in excellent yields and with very short reaction times. researchgate.net

Targeted Functionalization Strategies at the C-6 Position and Methanamine Group

Once the benzoxazole core is established, the next critical step is the introduction and elaboration of the methanamine group at the C-6 position. This is typically achieved through the synthesis of a 6-functionalized benzoxazole intermediate, which is then converted to the target amine.

Reductive Amination Techniques

Reductive amination is a powerful and widely used method for the formation of amines. In the context of synthesizing Benzo[d]oxazol-6-ylmethanamine, this strategy would typically involve a two-step process starting from a 6-nitrobenzo[d]oxazole or a one-step process from 6-formylbenzo[d]oxazole.

A common precursor is 6-nitrobenzo[d]oxazole, which can be synthesized by nitration of the parent benzoxazole or by starting with a nitrated o-aminophenol. The nitro group can then be reduced to an amino group using various reducing agents, such as iron powder in acetic acid. To obtain the methanamine, a formyl group is required at the C-6 position. Synthesis of 6-formylbenzo[d]oxazole can be achieved through various formylation methods on the benzoxazole ring or by utilizing a pre-functionalized starting material. Once 6-formylbenzo[d]oxazole is obtained, it can undergo reductive amination with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Alternatively, a 6-cyanobenzo[d]oxazole intermediate can be prepared. The cyano group can then be reduced to the primary amine of the methanamine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The synthesis of 6-amino-2-cyanobenzothiazole (B113003) has been reported via cyanation of 6-amino-2-chlorobenzothiazole, followed by reduction of the cyano group, suggesting a similar pathway could be viable for the benzoxazole analogue. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for functionalizing the C-6 position of a pre-formed benzoxazole ring, typically starting from a 6-halobenzo[d]oxazole (e.g., 6-bromo- or 6-chlorobenzo[d]oxazole).

The Suzuki-Miyaura cross-coupling reaction allows for the formation of a C-C bond between the 6-halobenzoxazole and a boronic acid or ester. This can be used to introduce a variety of substituents at the C-6 position, which can then be further transformed into the methanamine group. For instance, coupling with a suitable vinylboronic ester could introduce a vinyl group that can be subsequently oxidized and converted to an aldehyde for reductive amination. The reaction is tolerant of a wide range of functional groups, making it a versatile method. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be used to directly introduce an amino group or a protected amine at the C-6 position from a 6-halobenzoxazole. This would provide a more direct route to an amino-substituted benzoxazole, which could then be further elaborated if necessary. The choice of ligand is crucial for the success of these coupling reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Reaction TypeSubstrate 1Substrate 2Catalyst/LigandProduct FeatureRef.
Suzuki-Miyaura6-Halobenzo[d]oxazoleAryl/Vinylboronic acidPd catalyst, Phosphine ligandC-6 Aryl/Vinyl group nih.gov
Buchwald-Hartwig Amination6-Halobenzo[d]oxazoleAminePd catalyst, Phosphine ligandC-6 Amino group

Nucleophilic Substitution and Aromatic Substitution Reactions

A primary strategy for constructing the benzoxazole ring system involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach typically begins with a suitably substituted anilide precursor, which undergoes a base-induced cyclization.

The process involves the acylation of a 2-fluoroaniline, often containing electron-withdrawing groups at the C5 position to activate the ring for nucleophilic attack. nih.gov The resulting anilide is then treated with a base, such as potassium carbonate, in an anhydrous solvent like dimethylformamide (DMF). nih.gov Deprotonation of the amide nitrogen generates a delocalized anion, which then cyclizes via the amide oxygen attacking the carbon bearing the fluorine atom, leading to the formation of the benzoxazole ring in high yields. nih.gov

The efficiency of this cyclization is highly dependent on the nature of the activating group on the SNAr acceptor ring. Potent electron-withdrawing groups facilitate the reaction at lower temperatures. For instance, a nitro group allows the reaction to proceed at 90°C, while less activating groups like trifluoromethyl require temperatures up to 130°C. nih.gov While this method is well-documented for 5-substituted benzoxazoles, the principles are applicable to other substitution patterns, provided the necessary precursors are available. Copper-catalyzed cyclizations of ortho-haloanilides represent an alternative for systems lacking strong SNAr activation. organic-chemistry.org

Table 1: SNAr Cyclization Conditions for Benzoxazole Synthesis. nih.gov
C5 Activating GroupPrecursor TypeTemperature (°C)Time (h)Yield (%)
NitroBenzanilide901High
CyanoBenzanilide1151High
MethoxycarbonylBenzanilide1202High
TrifluoromethylBenzanilide1303High
CyanoAcetanilide1154-6Moderate

Ionic Liquid Catalysis in Benzoxazole Synthesis

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for benzoxazole synthesis. semanticscholar.orgresearchgate.net These compounds, which are salts with low melting points, offer advantages such as high thermal stability, negligible vapor pressure, and recyclability. semanticscholar.org

One common method involves the condensation of 2-aminophenols with aldehydes or carboxylic acids. researchgate.netnih.gov Brønsted acidic ionic liquids (BAILs), for example, can catalyze the condensation and subsequent aromatization of 2-aminophenol and various aldehydes under solvent-free conditions, producing benzoxazole derivatives in high yields (85–98%). nih.govacs.org The BAIL gel catalyst, formed by immobilizing the IL, simplifies catalyst recovery and can be reused for multiple cycles without significant loss of activity. acs.orgnih.gov

Other ILs, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), can catalyze the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles under mild, metal-free conditions at room temperature. semanticscholar.org This highlights the versatility of ionic liquids in facilitating different types of transformations on the benzoxazole core. The choice of ionic liquid can be tailored to the specific reaction, providing a tunable platform for synthesis. nih.gov

Table 2: Examples of Ionic Liquid Catalysis in Benzoxazole Synthesis.
Ionic Liquid TypeReactantsConditionsKey AdvantageReference
Brønsted Acidic IL Gel2-Aminophenol, Aldehydes130°C, 5 h, Solvent-freeReusable catalyst, high yields (85-98%) nih.govacs.org
1-Butylpyridinium IodideBenzoxazole, Secondary AminesRoom temp., 3.5 h, CH₃CNMetal-free, mild conditions, recyclable semanticscholar.org
[bmim]BF₄2-Aminophenol, Carboxylic AcidsHigh temperatureHigh yields, ambient pressure researchgate.net

Cascade Transformation Methodologies

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient route to complex molecules like benzoxazoles by combining multiple bond-forming events in a single operation without isolating intermediates. researchgate.net This approach enhances atom economy and simplifies synthetic procedures.

A notable example is the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols promoted by triflic anhydride (B1165640) (Tf₂O). nih.govmdpi.com This cascade sequence involves the initial electrophilic activation of the amide by Tf₂O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and finally an elimination step to yield the benzoxazole product. nih.govmdpi.com The method is mild, effective, and tolerates a wide range of functional groups on both the amide and 2-aminophenol substrates. mdpi.com

Another powerful cascade strategy involves the Y(OTf)₃-catalyzed formal [4+2] cyclization of benzoxazoles with propargylic alcohols. rsc.orgrsc.org This transformation proceeds through a ring-opening of the benzoxazole, followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds, demonstrating the utility of the benzoxazole ring as a synthon in more complex cascade processes. rsc.orgrsc.orgresearchgate.net

Table 3: Overview of Cascade Methodologies for Benzoxazole Synthesis.
MethodologyKey Reagents/CatalystReaction SequenceReference
Amide ActivationTf₂O, 2-FluoropyridineAmide activation → Nucleophilic addition → Intramolecular cyclization → Elimination nih.govmdpi.com
Ring Opening/AnnulationY(OTf)₃SN1 nucleophilic substitution → Ring opening → Regioselective ring closure rsc.orgrsc.org
Iron-Catalyzed Domino CouplingIron CatalystDomino C–N/C–O cross-coupling researchgate.net

Intermediate Synthesis and Derivatization Considerations

The synthesis of a specifically substituted target like this compound hinges on the availability of appropriately functionalized starting materials and intermediates. The substitution pattern of the final product is largely determined by the substituents on the 2-aminophenol precursor. nih.govrsc.org

To synthesize this compound, two primary retrosynthetic strategies can be considered:

Pre-functionalization Strategy: This approach begins with a 2-aminophenol derivative that already contains the desired methanamine group at the 4-position (which becomes the 6-position of the benzoxazole) or a precursor group like a cyano or nitro group. For example, starting with 4-cyano-2-aminophenol or 4-methyl-2-aminophenol. nih.gov The benzoxazole ring is formed first, and then the group at the 6-position is converted to the methanamine moiety (e.g., reduction of a nitrile or bromination followed by amination).

Post-functionalization Strategy: A simpler benzoxazole, such as 6-methylbenzo[d]oxazole, is synthesized first. Subsequent functionalization at the 6-position is then performed. This could involve radical bromination of the methyl group followed by nucleophilic substitution with an amine or a protected amine equivalent.

The synthesis of the key intermediate, a 4-substituted-2-aminophenol, is critical. For instance, 4-methyl-2-aminophenol and 4-chloro-2-aminophenol are common starting materials that react smoothly with various aldehydes to form the corresponding 6-substituted benzoxazoles. acs.orgnih.gov The development of synthetic routes to novel or complex 2-aminophenols is therefore a crucial area of research for accessing a diverse range of benzoxazole derivatives. acs.orgcore.ac.uk

Table 4: Potential Intermediates for this compound Synthesis.
IntermediateSubsequent Reaction StepsStrategy
4-Cyano-2-aminophenol1. Cyclization with appropriate precursor. 2. Reduction of nitrile to amine.Pre-functionalization
4-Methyl-2-aminophenol1. Cyclization to form 6-methylbenzo[d]oxazole. 2. Side-chain halogenation. 3. Amination.Post-functionalization
N-(2-Fluoro-5-methylphenyl)amide1. SNAr cyclization to form 6-methylbenzo[d]oxazole. 2. Further derivatization.Post-functionalization

Reactivity and Chemical Transformations of Benzo D Oxazol 6 Ylmethanamine

Fundamental Reaction Profiles of the Benzoxazole (B165842) Moiety

The benzoxazole ring system is a robust heterocyclic structure, and its reactivity is shaped by its aromaticity and the presence of heteroatoms. wikipedia.org Electrophilic substitution reactions, such as nitration, preferentially occur at the C6-position of the benzene (B151609) ring. globalresearchonline.net

Oxidation and Reduction Reactions

The benzoxazole core is relatively stable to oxidation, a property underscored by the common use of oxidative cyclization methods for its synthesis. organic-chemistry.orgjocpr.com For instance, the conversion of phenolic Schiff bases or o-aminophenols with aldehydes, often mediated by an oxidizing agent, is a primary route to forming the benzoxazole ring. jocpr.comnih.gov This indicates the ring's resilience under oxidative conditions.

Conversely, reduction of the benzoxazole ring system is less common and typically requires harsh conditions that may affect other functional groups. However, substituents on the ring, such as nitro groups, can be readily reduced to amino groups by standard methods like catalytic hydrogenation or using reducing metals in acid, without compromising the core heterocyclic structure. msu.edu

Nucleophilic Attack and Ring Opening Mechanisms

The C2 position of the benzoxazole ring is an electrophilic site susceptible to nucleophilic attack, which can lead to ring-opening. This transformation is a key pathway for the functionalization of benzoxazoles. Various nucleophiles, including secondary amines and alcohols, can initiate this process, often facilitated by catalysts. rsc.orgrsc.org

For example, a yttrium-catalyzed cascade reaction between benzoxazoles and propargylic alcohols proceeds through a ring-opening and subsequent regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.org Mechanistic studies suggest this involves an SN1 nucleophilic substitution of the benzoxazole. rsc.org Similarly, copper-catalyzed reactions can mediate the ring-opening of benzoxazoles with reagents like ethyl diazoacetate in the presence of water, yielding highly functionalized benzene derivatives. acs.org Iron-catalyzed processes have also been developed that merge the ring opening of benzoxazoles by secondary amines with an oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org

Table 1: Examples of Benzoxazole Ring-Opening Reactions
Nucleophile/ReagentCatalyst/ConditionsProduct TypeReference
Propargylic AlcoholsY(OTf)31,4-Benzoxazines rsc.org
Ethyl Diazoacetate / H2OTpBr3Cu(NCMe)Functionalized Benzenes acs.org
Secondary AminesFeCl / H2O22-Aminobenzoxazoles rsc.org
IodobenzeneCuFe2O4 Nanoparticles2-(Diphenylamino)phenols researchgate.net

Tautomerization Processes

Tautomerism in benzoxazole derivatives is a well-documented phenomenon, particularly in species bearing hydroxyl substituents. acs.orgacs.org For instance, 2-(2'-hydroxyphenyl)benzoxazole exhibits a solvent-dependent keto-enol tautomerism. acs.org In its ground state, the enol form is predominant. acs.org Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of a keto tautomer. acs.org

While Benzo[d]oxazol-6-ylmethanamine does not possess the hydroxyl group necessary for this specific type of keto-enol tautomerism, the benzoxazole system itself is related to other benzazoles, like benzimidazole, where annular tautomerism (proton migration between N1 and N3) is a key feature. nih.govencyclopedia.pub This highlights the electronic flexibility of the heterocyclic ring.

Transformational Pathways Involving the Methanamine Functionality

The methanamine group (-CH₂NH₂) at the 6-position is a primary benzylic amine. Its reactivity is largely dictated by the nucleophilic lone pair of electrons on the nitrogen atom and the adjacent activating benzene ring. chemistrysteps.com

Substitution Reactions at the Methanamine Group

As a primary amine, the methanamine functionality readily undergoes nucleophilic substitution reactions with a variety of electrophiles. The nitrogen lone pair can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common transformations include:

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide) via an SN2 mechanism to form secondary and tertiary amines. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides to produce stable amide derivatives. This is a common strategy to protect the amine group or modify its electronic properties. msu.edulibretexts.org

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

The benzylic nature of the amine influences its reactivity. Electron-donating groups on the benzoxazole ring would be expected to increase the nucleophilicity of the amine, while electron-withdrawing groups would decrease it. researchgate.net

Table 2: Potential Substitution Reactions of the Methanamine Group
ElectrophileReaction TypeResulting Functional Group
Alkyl Halide (R-X)N-AlkylationSecondary Amine (-NHR)
Acyl Chloride (RCOCl)N-AcylationAmide (-NHCOR)
Aldehyde (RCHO)Condensation/Reductive AminationSecondary Amine (-NHCH2R)
Sulfonyl Chloride (RSO2Cl)N-SulfonylationSulfonamide (-NHSO2R)

Dimerization and Cyclization Reactions

Dimerization or cyclization reactions involving the methanamine group are plausible but depend heavily on the specific reaction conditions and reagents employed. Direct dimerization of two this compound molecules is not a commonly reported spontaneous process. However, such transformations can be induced.

Dimerization: Reaction with a bifunctional electrophile could link two molecules. For example, reaction with phosgene (B1210022) could yield a urea-linked dimer, while reaction with a di-acyl chloride could form a bis-amide dimer.

Cyclization: Intramolecular cyclization would require the introduction of a second reactive group onto the molecule. More commonly, the methanamine group can participate in intermolecular cyclization reactions with other reagents to form new heterocyclic rings. For instance, condensation reactions with β-dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles. While specific examples for this compound are not prominent in the literature, the general reactivity patterns of benzylic amines suggest these pathways are chemically feasible. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Benzo D Oxazol 6 Ylmethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in Benzo[d]oxazol-6-ylmethanamine can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound (C₈H₈N₂O), the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and the aliphatic protons of the methanamine substituent.

The benzoxazole core gives rise to a characteristic pattern in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 2-position (H-2) is expected to appear as a singlet, often downfield, due to its position on the oxazole (B20620) ring. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will exhibit a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring. Specifically, H-7, adjacent to the oxygen atom, and H-5, adjacent to the aminomethyl group, will likely appear as doublets, while H-4 would be a doublet of doublets due to coupling with both H-5 and H-7.

The aminomethyl group (-CH₂NH₂) introduces signals in the aliphatic region. The methylene (B1212753) protons (-CH₂) are expected to appear as a singlet around δ 3.8-4.2 ppm. The two amine protons (-NH₂) typically produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.0 - 8.2s (singlet)N/A
H-47.5 - 7.7d (doublet)~8.5
H-57.3 - 7.4dd (doublet of doublets)~8.5, ~2.0
H-77.6 - 7.8d (doublet)~2.0
-CH₂-3.9 - 4.1s (singlet)N/A
-NH₂1.5 - 2.5br s (broad singlet)N/A

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

The carbon atoms of the benzoxazole ring typically resonate in the range of δ 110-165 ppm. The C-2 carbon, part of the C=N-O system, is generally the most downfield signal of the ring system. The two quaternary carbons involved in the ring fusion (C-3a and C-7a) and the oxygen-bound C-7a will also have characteristic shifts. The remaining aromatic carbons (C-4, C-5, C-6, C-7) will appear in the typical aromatic region. The carbon of the aminomethyl group (-CH₂) is expected to appear in the aliphatic region, typically around δ 40-50 ppm. rsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2162 - 165
C-3a148 - 151
C-4118 - 122
C-5123 - 126
C-6135 - 138
C-7110 - 113
C-7a140 - 143
-CH₂-43 - 47

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₈H₈N₂O, corresponding to a molecular weight of 148.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 148.

The fragmentation of the molecular ion can provide valuable structural clues. A common and significant fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the ring (beta-cleavage), which would result in the loss of the •NH₂ radical to form a stable benzylic cation at m/z = 132. Another characteristic fragmentation would be the loss of the entire aminomethyl group (•CH₂NH₂) leading to a fragment at m/z = 118. Further fragmentation of the benzoxazole ring itself could also be observed. clockss.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, confirming its molecular formula. ias.ac.innih.gov For this compound, HRMS would be used to confirm the molecular formula C₈H₈N₂O by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.gov

Calculated Exact Mass for [C₈H₈N₂O + H]⁺: 149.0715

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. researchgate.net The IR spectrum of this compound would display characteristic absorption bands for its primary amine and benzoxazole functionalities. nih.govresearchgate.netnih.gov

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgopenstax.orgorgchemboulder.com

Aromatic C-H Stretching: A sharp band or bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ region from the methylene (-CH₂) group. openstax.org

C=N Stretching: A strong absorption between 1630-1680 cm⁻¹ is characteristic of the imine-like bond within the oxazole ring.

C=C Stretching: Aromatic ring stretching vibrations typically appear as one or more bands in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected between 1580-1650 cm⁻¹. orgchemboulder.com

C-O Stretching: The aryl-alkyl ether stretch of the oxazole ring should produce a strong band around 1200-1270 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500 (two bands)Medium
C-H StretchAromatic3000 - 3100Medium-Weak
C-H StretchAliphatic (-CH₂)2850 - 2960Medium
C=N StretchOxazole Ring1630 - 1680Strong
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium
C=C StretchAromatic Ring1450 - 1600Medium
C-O StretchOxazole Ring (Aryl Ether)1200 - 1270Strong

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise 3D map of electron density can be generated. excillum.com This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

Since this compound is achiral, the primary focus of a crystallographic study would be to confirm the planar structure of the benzoxazole ring system and determine the conformation of the methanamine side chain relative to the ring.

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

Parameter CategorySpecific Information Obtained
Unit Cell Dimensionsa, b, c dimensions (Å); α, β, γ angles (°)
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice (e.g., P2₁/c)
Molecular GeometryPrecise bond lengths (Å) and bond angles (°)
ConformationTorsion angles (°), planarity of the ring system
Intermolecular InteractionsHydrogen bond distances and angles, π–π stacking distances

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the electronic structure of the molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the π-electron system of the benzoxazole ring.

The absorption spectrum of a benzoxazole derivative typically shows characteristic bands corresponding to π → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of substituents on the aromatic ring. In the case of this compound, the aminomethyl group (-CH2NH2) at the 6-position is expected to influence the electronic properties of the benzoxazole core.

Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule after it has absorbed light. Following excitation, the molecule can return to its ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift. PL studies are essential for identifying and characterizing potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter determined from these studies.

Table 1: Illustrative UV-Vis and Photoluminescence Data for this compound (Note: The following table is illustrative. Specific experimental data for this compound is not available in the cited literature.)

ParameterValueSolvent
Absorption Maximum (λabs)Data not availableMethanol
Molar Absorptivity (ε)Data not availableMethanol
Emission Maximum (λem)Data not availableMethanol
Stokes ShiftData not availableMethanol
Fluorescence Quantum Yield (ΦF)Data not available-

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is an indispensable analytical technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a crystal with X-rays and analyzing the diffraction pattern produced, it is possible to elucidate the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, single-crystal XRD analysis would provide definitive proof of its molecular structure and conformation in the solid state. This information is crucial for understanding its physical properties and for structure-based drug design if the compound is explored for pharmaceutical applications. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD data. Furthermore, the analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding involving the aminomethyl group, which can significantly influence the material's properties.

Despite the importance of this technique, a published single-crystal X-ray diffraction study for this compound could not be located in the reviewed scientific literature. Therefore, detailed crystallographic data, including unit cell parameters and atomic coordinates, are not available at this time. Such a study would be a valuable contribution to the chemical sciences, providing a foundational understanding of the solid-state structure of this compound.

Table 2: Illustrative Crystallographic Data for this compound (Note: The following table is illustrative. Specific experimental data for this compound is not available in the cited literature.)

ParameterValue
Chemical FormulaC8H8N2O
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (V)Data not available
Z (molecules per unit cell)Data not available
Density (calculated)Data not available

Computational Chemistry and Molecular Modeling of Benzo D Oxazol 6 Ylmethanamine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for predicting molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the optimization of reactant, product, and transition state geometries. This analysis is crucial for understanding the mechanism and kinetics of synthetic routes leading to Benzo[d]oxazol-6-ylmethanamine and its subsequent reactions.

For instance, the synthesis of the benzoxazole (B165842) core often involves the cyclization of a precursor like an o-aminophenol derivative. DFT can be employed to model the reaction pathway of this cyclization, identifying the transition state and calculating the activation energy. marmara.edu.tr By comparing different potential mechanisms, such as concerted versus stepwise pathways, the most energetically favorable route can be determined. pku.edu.cn For example, in the synthesis of 2-substituted benzoxazoles, DFT calculations can elucidate the mechanism of Tf2O-promoted electrophilic activation of tertiary amides followed by intramolecular cyclization. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Synthetic Step of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials in their ground state.
Transition State 1+22.5The energy barrier for the initial bond formation.
Intermediate-5.2A metastable species formed during the reaction.
Transition State 2+15.8The energy barrier for the subsequent cyclization step.
Product-18.7The final this compound product.

This interactive table presents a hypothetical energy profile, illustrating how DFT can be used to map the energetic landscape of a reaction.

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs), are key determinants of its chemical reactivity. DFT calculations provide reliable predictions of these properties. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a visual guide to how the molecule will interact with other chemical species. dergipark.org.tr

Table 2: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.5 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule.

This interactive table showcases key electronic properties of this compound that can be predicted using DFT, providing insights into its reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.netresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking can be used to predict its binding affinity for various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and scoring these poses based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. researchgate.netbenthamdirect.com

For example, benzoxazole derivatives have been investigated as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.govrsc.org Docking studies of this compound into the ATP-binding site of VEGFR-2 could predict its potential as an inhibitor.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueDescription
Docking Score-8.5 kcal/molA measure of the predicted binding affinity; more negative values indicate stronger binding.
Estimated Ki250 nMThe estimated inhibition constant, derived from the docking score.
Ligand Efficiency0.45The binding energy per heavy atom, a measure of the ligand's binding efficiency.

This interactive table provides hypothetical docking results, illustrating how this technique can be used to predict the binding affinity of this compound to a biological target.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-bonding interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govmdpi.com

An analysis of the docked pose of this compound would reveal which of its functional groups are involved in key interactions with amino acid residues in the active site. For instance, the primary amine of the methanamine group could act as a hydrogen bond donor, while the benzoxazole ring system could engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.govnih.gov Understanding these interactions is crucial for the rational design of more potent and selective analogs.

Table 4: Key Non-Bonding Interactions between this compound and a Hypothetical Receptor

Interaction TypeInteracting Ligand GroupInteracting Receptor ResidueDistance (Å)
Hydrogen Bond-NH2Asp10452.9
Hydrogen BondOxazole (B20620) NitrogenLys8683.1
π-π StackingBenzene (B151609) RingPhe9184.2
HydrophobicMethylene (B1212753) GroupVal8483.8

This interactive table details the types of non-bonding interactions that could be identified through molecular docking, providing a structural basis for the ligand's binding.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govfrontiersin.org MD simulations are used to assess the stability of the docked complex and to refine the binding pose.

By simulating the complex in a solvated environment that mimics physiological conditions, MD can reveal how the ligand and receptor adapt to each other's presence. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the course of the simulation suggests that the complex is stable. semanticscholar.org

Furthermore, MD simulations can provide a more accurate estimation of binding free energies through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations can corroborate the binding affinities predicted by molecular docking. nih.gov

Table 5: Analysis of a Hypothetical 100 ns MD Simulation of this compound in Complex with a Receptor

MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅA low and stable RMSD indicates that the ligand remains in its binding pocket without significant conformational changes.
Protein Backbone RMSD2.2 ÅA stable protein backbone RMSD suggests that the overall protein structure is not destabilized by ligand binding.
Number of H-Bonds2-3Fluctuations in the number of hydrogen bonds over time can indicate the dynamic nature of the ligand-receptor interactions.

This interactive table summarizes the kind of data obtained from an MD simulation, which is used to assess the stability of the ligand-receptor complex over time.

Conformational Stability and Dynamic Behavior

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its biological activity. For this compound, the key determinants of its conformation are the rotational barriers around the single bonds, particularly the bond connecting the methanamine group to the benzoxazole core.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles, a series of conformers (rotational isomers) can be generated. Quantum chemical calculations can then determine the relative electronic energies of these conformers, identifying the most stable, low-energy states. researchgate.net For benzoxazole derivatives, the fused ring system is largely planar, but the orientation of substituents can lead to multiple stable conformers. researchgate.net

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated physiological environment, such as a water box. Over a simulation trajectory spanning nanoseconds or longer, the molecule's flexibility, conformational transitions, and the stability of its preferred shapes can be observed. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) reveals the stability of the molecule's conformation and the flexibility of specific atomic groups, respectively.

Ligand-Receptor Interaction Dynamics

Understanding how this compound interacts with a biological receptor is fundamental to elucidating its mechanism of action. Molecular docking is the first step in this process, predicting the preferred binding orientation of the ligand within the receptor's active site to form a stable complex. nih.govnih.gov This initial static model provides insights into key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed on the ligand-receptor complex. nih.gov These simulations provide a dynamic view of the binding event, assessing the stability of the complex over time. nih.gov Key analyses from MD simulations include:

RMSD of the complex: Indicates whether the ligand remains stably bound in the active site or if the complex undergoes significant structural changes.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor residues, identifying the most persistent and crucial interactions for binding affinity.

RMSF of receptor residues: Highlights which parts of the receptor's active site are flexible and which are stabilized upon ligand binding.

These dynamic studies are crucial for validating the initial docking pose and understanding the energetic and conformational changes that govern the molecular recognition process. nih.gov

Free Binding Energy Calculations (e.g., MM/PBSA)

To quantify the affinity of this compound for its target receptor, the binding free energy (ΔG_bind) is calculated. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular end-point methods for estimating this value from MD simulation snapshots. nih.govidrblab.org

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The total energy is decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies in the gas phase.

ΔG_solv (Solvation Free Energy): The energy change associated with transferring the molecules from a vacuum to a solvent. It is composed of a polar component (ΔG_PB/GB) and a non-polar component (ΔG_nonpolar). nih.gov The non-polar term is often calculated based on the Solvent Accessible Surface Area (SASA). nih.gov

-TΔS (Entropic Contribution): Represents the change in conformational entropy upon binding. This term is computationally expensive and is sometimes omitted in relative binding energy studies. nih.gov

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. chemisgroup.us Analysis of the individual energy components reveals the primary forces driving the binding; for instance, whether the interaction is dominated by van der Waals forces or electrostatic interactions. nih.gov

Energy ComponentExample Value (kcal/mol)Contribution to Binding
ΔE_vdW (van der Waals)-45.5Favorable
ΔE_elec (Electrostatic)-20.1Favorable
ΔG_polar (Polar Solvation)+28.3Unfavorable (Desolvation Penalty)
ΔG_nonpolar (Non-polar Solvation)-4.2Favorable
ΔG_bind (MM/PBSA) -41.5 Overall Favorable Binding

Table 1: Illustrative decomposition of binding free energy calculated via MM/PBSA for a representative benzoxazole-receptor complex. The final negative ΔG_bind suggests a strong binding affinity.

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule like this compound. pnrjournal.com

Drug-likeness is often evaluated using established rulesets:

Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a molecule violates two or more of the following: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. rsc.org

Veber's Rule: Relates good oral bioavailability to a molecule having a polar surface area (PSA) ≤ 140 Ų and ≤ 10 rotatable bonds. japtronline.com

Various computational models and software can predict key ADME parameters, providing a comprehensive profile of the molecule's likely behavior in the human body. japtronline.com

Property / RulePredicted Value / StatusImplication
Physicochemical Properties
Molecular Weight (MW)< 500 DaFavorable for absorption
LogP (Lipophilicity)< 5Optimal lipophilicity
Topological Polar Surface Area (TPSA)< 140 ŲGood oral bioavailability
H-Bond Donors≤ 5Good membrane permeability
H-Bond Acceptors≤ 10Good membrane permeability
Drug-Likeness Rules
Lipinski's Rule0 ViolationsLikely drug-like
Veber's Rule0 ViolationsGood oral bioavailability
ADME Prediction
GI AbsorptionHighWell-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantNoLow potential for CNS side effects

Table 2: An example of an in silico ADME and drug-likeness profile for a molecule with the characteristics of this compound.

Intermolecular Interaction Analysis, including Hirshfeld Surface Analysis and Electrostatic Potential

Hirshfeld Surface Analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is generated around a molecule, and its properties are mapped onto it.

d_norm Surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue areas indicate regions with no close contacts. nih.gov

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across the molecular surface. deeporigin.com The ESP map is crucial for understanding a molecule's reactivity and non-covalent interaction sites. walisongo.ac.id

Red Regions: Indicate areas of negative electrostatic potential, typically around electronegative atoms like oxygen and nitrogen. These regions are nucleophilic and act as hydrogen-bond acceptors. semanticscholar.org

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms (e.g., in an amine group). These regions are electrophilic and act as hydrogen-bond donors. semanticscholar.org

Green/Yellow Regions: Represent neutral or non-polar areas.

For this compound, the ESP map would highlight the negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the positive potential on the hydrogens of the methanamine group, predicting these sites as the primary locations for intermolecular hydrogen bonding. semanticscholar.org

Applications of Benzo D Oxazol 6 Ylmethanamine and Its Derivatives in Specialized Research Areas

Role as a Privileged Building Block in Organic Synthesis

The Benzo[d]oxazole motif is considered a "privileged" structure in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets, thus serving as a foundational core for the development of diverse, biologically active compounds. Benzo[d]oxazol-6-ylmethanamine, with its reactive aminomethyl group, is a valuable building block, providing a key point for chemical modification and elaboration into more complex molecular architectures. mdpi.comnih.gov Its stable aromatic system and capacity for functionalization make it an attractive starting material for synthetic chemists. nih.gov

Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a central theme in drug discovery and materials science. Benzo[d]oxazole derivatives serve as crucial precursors in these synthetic pathways. acs.org The inherent reactivity of the benzoxazole (B165842) ring system, combined with the functional handles on derivatives like this compound, allows for its incorporation into larger, polycyclic structures. nih.gov

Researchers have developed numerous synthetic methodologies to construct benzoxazole ring systems, often involving the condensation of o-aminophenols with carboxylic acids or their derivatives. nih.gov Once formed, these benzoxazole cores can undergo further reactions to create more elaborate heterocyclic compounds. For instance, they can be key components in the synthesis of hybrid molecules where the benzoxazole moiety is fused or linked to other heterocyclic rings, such as oxadiazoles, triazoles, or imidazoles, leading to novel chemical entities with unique properties. nih.govspringernature.com The development of efficient, sometimes catalyst-free or copper-catalyzed, methods for these syntheses is an active area of research, aiming to produce high-value targets for evaluation as potential therapeutics. google.comnih.gov

Integration into Peptide and Pseudopeptide Structures

The incorporation of unnatural amino acids and heterocyclic scaffolds into peptides is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability, bioavailability, or receptor affinity. Oxazole-containing amino acids are utilized as building blocks for such structures. researchgate.netnih.gov

While direct research on the integration of this compound into peptide chains is limited, a highly relevant study demonstrates the use of its isomer, (benzo[d]oxazol-2-yl)methanamine, in the solid-phase synthesis of pseudopeptides. mdpi.com In this research, the (benzo[d]oxazol-2-yl)methanamine was successfully coupled to a dipeptide (Boc-Dmt-Tic-OH) to create a novel pseudopeptide with applications in opioid receptor research. mdpi.com This work establishes a precedent for using benzoxazolylmethanamine structures as foundational units in the construction of peptide-like molecules, suggesting that this compound could similarly serve as a building block for creating new peptidomimetics with tailored biological activities. acs.org

Exploration in Medicinal Chemistry and Drug Discovery

The benzoxazole scaffold is one of the most widely exploited heterocycles in drug discovery due to the diverse biological activities exhibited by its derivatives. nih.govmdpi.com These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The versatility of the benzoxazole core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a vital pharmacophore in the development of new therapeutic agents. springernature.commdpi.com

Antimicrobial Research Applications

A significant area of investigation for benzoxazole derivatives is in the field of antimicrobial research. nih.gov The rise of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics and antifungals. Benzoxazole-containing compounds have shown promise in this area, with numerous studies reporting their activity against a wide range of pathogenic microorganisms.

Derivatives of benzoxazole have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications to the benzoxazole core can lead to potent antibacterial activity.

For example, a study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives found that one compound, bearing a hydrophobic aromatic tie, was highly active against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. Notably, its activity against Bacillus subtilis was twofold higher than Penicillin. Another study highlighted that certain benzoxazole derivatives were particularly effective against Staphylococcus aureus, with MIC values for 90% inhibition recorded at 25 and 50 µg/mL. However, Gram-negative bacteria often showed higher resistance, requiring concentrations of 200 µg/mL for similar inhibition. The synthesis of benzoxazole-appended 1,2,3-triazoles also yielded compounds with moderate to good activity against strains like S. aureus, B. subtilis, E. coli, and K. pneumoniae.

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

Bacterial StrainCompound TypeMIC (μg/mL)Reference
S. aureusBenzoxazole derivative III25
S. aureusBenzoxazole derivative II50
Gram-negative bacteria (general)Benzoxazole derivatives II & III200
B. subtilis(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative0.098 - 0.78
E. coliBenzoxazole-appended 1,2,3-triazoleModerate activity

In addition to their antibacterial effects, benzoxazole derivatives have been the subject of numerous antifungal activity investigations. researchgate.net These compounds have shown efficacy against a variety of fungal pathogens, including those affecting humans and plants. nih.gov

One study evaluated a series of 2-(aryloxymethyl) benzoxazole derivatives against eight phytopathogenic fungi. Several compounds exhibited significant antifungal activity, with one derivative proving to be a potent inhibitor of Fusarium solani, showing an IC50 value of 4.34 μg/mL, which was approximately nine times more potent than the control drug, hymexazol. nih.gov Another investigation of benzoxazole and benzothiazole derivatives against Candida species found that one compound demonstrated strong action against C. krusei with a MIC of 15.6 µg/mL and also showed activity against C. albicans (MIC 62.5 µg/mL) and C. tropicalis (MIC 125.0 µg/mL). Furthermore, research into 2- (2,4-dichlorophenyl)-1,3-benzoxazole and 2-(4-chlorophenyl)-1,3-benzoxazole showed strong inhibitory activities against all tested fungi, including both yeasts and filamentous fungi.

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

Fungal StrainCompound TypeActivity MetricValueReference
Fusarium solani2-(phenoxymethyl)benzo[d]oxazole derivativeIC504.34 μg/mL nih.gov
Candida kruseiBenzoxazole derivativeMIC15.6 μg/mL
Candida albicansBenzoxazole derivativeMIC62.5 μg/mL
Candida tropicalisBenzoxazole derivativeMIC125.0 μg/mL
Various Yeasts & Filamentous Fungi2-(2,4-dichlorophenyl)-1,3-benzoxazoleMIC GM36.2 µg/mL
Various Yeasts & Filamentous Fungi2-(4-chlorophenyl)-1,3-benzoxazoleMIC GM46.3 µg/mL
Antibiofilm Strategies

Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics, posing a significant challenge in clinical settings. The development of agents that can inhibit biofilm formation is a crucial strategy to combat persistent infections. Recent research has highlighted the potential of benzoxazole derivatives as effective antibiofilm agents.

One study focused on the design and synthesis of 2-phenoxyalkylhydrazide benzoxazole derivatives, which were evaluated for their ability to inhibit quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By disrupting QS, these compounds can effectively thwart the establishment of biofilms.

A specific derivative, designated as 26c , demonstrated significant activity. At a concentration of 32 μg/mL, it suppressed biofilm production by 76.6%. nih.gov Furthermore, at a concentration of 102.4 μg/mL, compound 26c inhibited the production of key virulence factors in Pseudomonas aeruginosa, pyocyanin and rhamnolipid, by 45.6% and 38.3%, respectively. nih.gov Importantly, this compound did not affect bacterial growth, suggesting a specific mechanism of action on virulence and biofilm formation rather than a general bactericidal effect. nih.gov In a mouse model of P. aeruginosa infection, 26c was shown to enhance the efficacy of the antibiotic ciprofloxacin in eliminating the bacteria. nih.gov Mechanistic studies revealed that 26c acts on the quorum sensing system by inhibiting the fluorescence intensity of reporter strains PAO1-lasB-gfp and PAO1-pqsA-gfp in a concentration-dependent manner, confirming its role as a quorum sensing inhibitor. nih.gov

Anti-Cancer Research and Cytotoxic Mechanism Studies

Derivatives of benzo[d]oxazole have emerged as a promising class of compounds in anti-cancer research, exhibiting potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Antiproliferative Activity against Diverse Cancer Cell Lines

Numerous studies have demonstrated the broad-spectrum antiproliferative activity of benzoxazole derivatives. For instance, a series of novel benzoxazole derivatives were evaluated for their cytotoxic activities against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov Several of these compounds exhibited promising cytotoxic effects with IC50 values in the low micromolar range. nih.gov

In one study, compound 14i , a 5-methylbenzo[d]oxazole derivative, displayed the strongest anti-proliferative effect against the HepG2 cell line with an IC50 value of 3.22 ± 0.13 μM, which was comparable to the reference drug sorafenib. nih.gov Another compound, 14a , which features a 2-methoxy phenyl moiety, also showed significant inhibitory activity against both HepG2 (IC50 = 3.95 ± 0.18 μM) and MCF-7 (IC50 = 4.054 ± 0.17 μM) cell lines. nih.gov

Another investigation into a different set of benzoxazole derivatives identified compound 12l as a potent anticancer agent, with IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. nih.gov The table below summarizes the antiproliferative activities of selected benzoxazole derivatives.

CompoundCancer Cell LineIC50 (μM)
14i HepG23.22 ± 0.13
14a HepG23.95 ± 0.18
14a MCF-74.054 ± 0.17
12l HepG210.50
12l MCF-715.21
12d HepG223.61
13a MCF-732.47
Apoptosis Induction Pathways

A key mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. Benzoxazole derivatives have been shown to effectively trigger apoptotic pathways in cancer cells.

For example, compound 14b was found to arrest the cell cycle of HepG2 cells in the Pre-G1 phase and induce apoptosis in 16.52% of the cell population, compared to only 0.67% in control cells. nih.gov This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov

Similarly, compound 12l was shown to induce apoptosis in HepG2 cells, with 35.13% of cells undergoing apoptosis after treatment. nih.gov This was characterized by 32.45% of cells in the early apoptotic phase and 2.86% in the late apoptotic phase. nih.gov Further investigation into the mechanism revealed that compound 12l treatment led to a significant elevation in the level of caspase-3 (2.98-fold) and the pro-apoptotic protein BAX (3.40-fold), while concurrently reducing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). mdpi.com

Modulation of Key Signaling Pathways (e.g., Akt/GSK-3β/NF-κB, VEGFR-2 kinase)

The anti-cancer activity of benzoxazole derivatives is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase. A study identified compounds 14o , 14l , and 14b as having the highest activities in reducing VEGFR-2 protein concentrations. nih.govnih.gov Another potent derivative, 12l , exhibited a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.gov

CompoundVEGFR-2 Protein Concentration (pg/ml)VEGFR-2 Kinase IC50 (nM)
14o 586.3-
14l 636.2-
14b 705.7-
12l -97.38
12d -194.6
12i -155
12f -264.90
13a -267.80

Akt/GSK-3β/NF-κB Pathway: The Akt/GSK-3β/NF-κB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its dysregulation is implicated in both cancer and neurodegenerative diseases. In a study on the neuroprotective effects of a benzoxazole derivative, compound 5c was found to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB) in neuronal cells. nih.govwisdomlib.org This modulation of the Akt/GSK-3β/NF-κB pathway contributed to its protective effects against β-amyloid-induced apoptosis and inflammation. nih.govwisdomlib.org While this study was in the context of neuroprotection, the central role of this pathway in cancer suggests a potential mechanism for the anti-cancer effects of related benzoxazole derivatives.

Neuroprotective Research and Neurological Disorder Modulation

The potential of benzo[d]oxazole derivatives extends to the field of neuroprotection, with studies demonstrating their efficacy in models of neurological disorders such as Alzheimer's disease.

A series of novel substituted benzo[d]oxazole-based derivatives were synthesized and evaluated for their neuroprotective effects on β-amyloid (Aβ)-induced toxicity in PC12 cells, a common in vitro model for Alzheimer's disease research. nih.govwisdomlib.org Many of the synthesized compounds were found to be potent in reducing the neurotoxicity induced by Aβ. nih.govwisdomlib.org

Compound 5c was identified as a particularly promising neuroprotective agent. It was found to be non-toxic to PC12 cells at concentrations up to 30 μg/mL and significantly increased the viability of Aβ-treated cells. nih.govwisdomlib.org Mechanistic studies revealed that compound 5c exerts its neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. nih.govwisdomlib.org Specifically, it promoted the phosphorylation of Akt and GSK-3β and decreased the expression of NF-κB. nih.govwisdomlib.org This modulation led to a reduction in Aβ-induced apoptosis, hyperphosphorylation of the tau protein, and decreased expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). wisdomlib.org Furthermore, compound 5c was shown to inhibit the expression of inducible nitric oxide synthase (iNOS), suggesting a role in mitigating inflammatory responses in the brain. nih.gov

Anti-Inflammatory Agents and Pathway Inhibition

Chronic inflammation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Benzoxazole derivatives have been investigated as potential anti-inflammatory agents, with studies demonstrating their ability to inhibit key inflammatory pathways.

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. doaj.org Research has shown that 2-substituted benzoxazole derivatives can act as selective COX-2 inhibitors. doaj.org This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. doaj.org

In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory activity of several benzoxazole derivatives. researchgate.net A number of synthesized compounds showed a significant reduction in inflammation, with some exhibiting potency comparable to the standard drug Diclofenac. Furthermore, selected compounds demonstrated a significant gastro-protective effect in an ethanol-induced ulcer model, highlighting their potential as safer anti-inflammatory drugs. doaj.org

The anti-inflammatory effects of these compounds are also linked to the modulation of pro-inflammatory cytokines. For instance, the benzoxazole derivative 5c , in the context of neuroprotection, was found to inhibit the expression of the pro-inflammatory enzyme iNOS, which is regulated by NF-κB. nih.gov This demonstrates the intricate link between the anti-inflammatory and neuroprotective properties of these compounds.

Antioxidant Activity and Oxidative Stress Mitigation

While direct studies on the antioxidant activity of this compound are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has demonstrated notable potential in combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions.

Research into various benzoxazole derivatives has shown their capacity to act as antioxidants through different mechanisms, including free radical scavenging. For instance, studies on novel 5,7-dichloro-1,3-benzoxazole derivatives have demonstrated their ability to scavenge DPPH radicals and exhibit ferric reducing activity. Similarly, other synthesized benzoxazole derivatives have been evaluated for their antioxidant potential using the DPPH free radical scavenging assay, with some compounds showing significant activity. The antioxidant properties of these compounds are often attributed to the heterocyclic benzoxazole ring system, which can donate electrons to neutralize free radicals.

The exploration of benzoxazole derivatives as antioxidants is an active area of research. The general findings suggest that strategic substitution on the benzoxazole core can modulate antioxidant efficacy. This provides a foundation for the potential investigation of this compound and its analogs as agents for mitigating oxidative stress.

Anticoagulant Activity and Hemostasis Regulation

The investigation of this compound and its derivatives for anticoagulant activity and their role in hemostasis regulation is a nascent field with limited specific data currently available in peer-reviewed literature. While the benzoxazole scaffold is known for a wide array of pharmacological activities, its direct application as an anticoagulant is not as well-established as its other therapeutic potentials.

General studies on benzoxazole derivatives have occasionally reported on their effects on platelet aggregation. For example, certain (E)-3-(3-(2,3-dihydro-3-methyl-2-oxo-3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole-4-yl)acrylamides have been synthesized and evaluated for their antiplatelet activity. However, comprehensive studies detailing the anticoagulant mechanism of action or the broader impact on the coagulation cascade for the majority of benzoxazole derivatives, including this compound, are not yet prevalent. This represents an area for future research to explore the potential of this chemical class in the management of thrombotic disorders.

Targeting Specific Biological Receptors and Enzymes (e.g., NAMPT, CDYL, Nav1.8, S1P1)

Derivatives of the benzo[d]oxazole scaffold have been investigated as modulators of various specific biological targets, indicating the potential for this compound to serve as a core structure for the development of targeted therapies.

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the NAD+ salvage pathway and is a target of interest in cancer therapy. While no direct inhibition of NAMPT by this compound has been reported, the broader class of heterocyclic compounds is under investigation. For instance, benzimidazole derivatives, which are structurally similar to benzoxazoles, have been identified as modulators of the related enzyme nicotinate phosphoribosyltransferase (NAPRT). This suggests that the benzo-fused heterocyclic scaffold could be a viable starting point for designing NAMPT inhibitors.

Chromodomain Y-like (CDYL): Research has identified benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL, a reader of histone methyllysine. rsc.org These compounds were developed through a structure-guided approach and have been shown to engage with endogenous CDYL, leading to the transcriptional derepression of its target genes. rsc.org One such inhibitor, compound D03, demonstrated a high binding affinity (KD: 0.5 μM) and selectivity for CDYL. rsc.org This discovery highlights the potential of the benzo[d]oxazole core in developing probes to study epigenetic mechanisms.

Voltage-gated sodium channel 1.8 (Nav1.8): The Nav1.8 channel is a significant target for the development of novel analgesics. While various heterocyclic compounds have been explored as Nav1.8 inhibitors, specific research on this compound derivatives in this context is limited. However, the structurally related benzimidazoles have been identified as a novel series of Nav1.8 blockers. This suggests that the benzo-fused heterocyclic motif is a promising scaffold for targeting this ion channel.

Sphingosine-1-phosphate receptor 1 (S1P1): The S1P1 receptor plays a crucial role in immune cell trafficking and is a validated target for autoimmune diseases. Research has focused on inhibiting the sphingosine-1-phosphate transporter Spns2, which acts upstream of the S1P1 receptor. A structure-activity relationship study identified 2-aminobenzoxazole as a viable scaffold for developing Spns2 inhibitors. nih.gov Notably, a derivative with a decyl tail at the 6-position of the benzoxazole ring, structurally related to this compound, showed enhanced inhibitory activity. nih.gov One potent inhibitor from this class, SLB1122168 (33p), exhibited an IC50 of 94 ± 6 nM for Spns2-mediated S1P release. nih.gov

TargetRelated Benzoxazole Derivative ClassKey FindingsReported Potency (Example)
NAMPTBenzimidazole derivatives (structurally similar)Identified as modulators of the related enzyme NAPRT.N/A
CDYLBenzo[d]oxazol-2(3H)-one derivativesFirst potent and selective small-molecule inhibitors.Compound D03 (KD: 0.5 μM) rsc.org
Nav1.8Benzimidazole derivatives (structurally similar)Identified as a novel series of Nav1.8 blockers.N/A
S1P1 (via Spns2)2-Aminobenzoxazole derivativesPotent inhibitors of the S1P transporter Spns2.SLB1122168 (33p) (IC50 = 94 ± 6 nM) nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds to enhance their biological potency and selectivity. For the broader class of benzoxazole derivatives, several SAR studies have been conducted, providing valuable insights that could be applied to the derivatization of this compound.

General SAR findings for benzoxazole derivatives suggest that the nature and position of substituents on the benzoxazole ring system significantly influence their biological activity. For instance, in the context of antimicrobial and anticancer activity, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the potency of the compounds.

In the development of melatonin receptor agonists, a series of benzoxazole derivatives were synthesized and evaluated, leading to the identification of potent agonists and providing a clear SAR for this class of compounds. Similarly, for inhibitors of the S1P transporter Spns2, SAR studies on 2-aminobenzoxazole derivatives revealed that the position of substituents is critical for activity, with substitution at the 6-position proving to be beneficial. nih.gov

These studies underscore the importance of systematic structural modifications to the benzoxazole scaffold to achieve desired biological effects. For this compound, future SAR studies could involve modifications of the methanamine group, as well as substitutions on the benzoxazole ring, to explore and optimize its potential therapeutic activities.

Advanced Materials Science Applications

The rigid and planar structure of the benzoxazole ring makes it an attractive building block for the synthesis of high-performance polymers. These materials are sought after for applications demanding high thermal stability, excellent mechanical properties, and specific optical or electronic characteristics.

One area of application is in the development of poly(benzoxazole imide)s (PBOPIs). Diamine monomers containing the benzo[d]oxazole moiety, such as 2-(3-aminophenyl)benzo[d]oxazol-6-amine, have been synthesized and polymerized with various tetracarboxylic dianhydrides. The resulting PBOPIs have demonstrated high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510 and 564 °C in a nitrogen atmosphere. rsc.org These polymers also exhibit good mechanical properties, including high tensile strength and modulus. rsc.org

Furthermore, thermally rearranged poly(benzoxazole) (TR-PBO) membranes are being investigated for gas separation applications. These membranes are typically prepared from a polyimide precursor containing ortho-hydroxyl groups, which undergoes a thermal rearrangement to form the polybenzoxazole structure. This process creates materials with high permeability and thermal stability, suitable for separating gases like CO2 from CH4.

The incorporation of the benzoxazole unit into polymer backbones imparts desirable properties, making these materials suitable for use in aerospace, electronics, and separation technologies. The specific substitution pattern of this compound could be explored for the synthesis of novel polymers with tailored properties.

Polymer ClassMonomer Containing Benzoxazole MoietyKey PropertiesPotential Applications
Poly(benzoxazole imide)s (PBOPIs)2-(3-aminophenyl)benzo[d]oxazol-6-amine rsc.orgHigh Tg (285-363 °C), Excellent thermal stability (Td5% 510-564 °C), Good mechanical properties rsc.orgAerospace, Electronics
Thermally Rearranged Poly(benzoxazole) (TR-PBO)Polyimide precursors with ortho-hydroxyl groupsHigh permeability, High thermal stabilityGas separation membranes

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of benzoxazole (B165842) derivatives is progressively moving away from traditional methods that often rely on harsh conditions, toxic solvents, and complex purification processes. ajchem-a.com The principles of green chemistry are being integrated to develop more environmentally benign, efficient, and cost-effective synthetic routes. ijpbs.comijpsonline.com These approaches not only minimize the environmental footprint but also improve reaction yields and reduce waste. ajchem-a.com

Key green chemistry strategies being explored for the synthesis of the benzoxazole core include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. jbarbiomed.commdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. ijpbs.commdpi.com

Use of Eco-Friendly Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. ijpbs.comorgchemres.orgnih.gov Furthermore, novel catalysts, such as reusable magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) and polymer-supported catalysts, are being employed to facilitate reactions under milder conditions and allow for easy separation and recycling. ajchem-a.comnih.gov

Mechanochemical Reactions: This solvent-free approach involves grinding reactants together, thereby reducing the need for solvents and simplifying work-up procedures. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Benzoxazole Derivatives
MethodologyKey PrinciplePrimary AdvantagesRelevant Findings
Microwave-AssistedDirect heating of polar molecules via microwave irradiation.Rapid reaction times, improved yields, enhanced purity. mdpi.comSynthesis of benzoxazole derivatives achieved in minutes instead of hours. mdpi.com
Ultrasound-AssistedAcoustic cavitation enhances mass transfer and reaction rates.Shorter reaction times, high yields, often performed at lower temperatures. ijpbs.commdpi.comUsed for efficient condensation reactions in the formation of the benzoxazole ring. ijpbs.com
NanocatalysisUse of catalysts with high surface area, like magnetic nanoparticles.High efficiency, catalyst reusability, mild reaction conditions, often solvent-free. ajchem-a.comFe3O4@SiO2-SO3H nanoparticles used as a magnetically recyclable catalyst for 2-arylbenzoxazole synthesis. ajchem-a.com
Deep Eutectic Solvents (DES)Using a mixture of compounds as a solvent with a lower melting point.Environmentally friendly, biodegradable, and often reusable. mdpi.comSuccessfully used as a medium for the cyclocondensation step in benzoxazole synthesis. mdpi.com

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

To accelerate the discovery of new bioactive derivatives of Benzo[d]oxazol-6-ylmethanamine, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. acs.org

One-pot multicomponent reactions are a key strategy in this area, enabling the construction of complex molecules like benzoxazole-triazole hybrids in a sequential, efficient manner. acs.org By creating extensive libraries of benzoxazole derivatives, scientists can then employ HTS to rapidly test thousands of compounds for activity against a specific biological target. This parallel approach significantly shortens the timeline for identifying "hit" compounds, which can then be selected for further optimization into lead candidates. researchgate.net This methodology is crucial for exploring the vast chemical space around the core molecule to identify derivatives with enhanced potency and selectivity.

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by bringing unprecedented predictive power and efficiency to the design of new molecules. nih.govnih.gov For a scaffold like this compound, these computational tools can accelerate development at multiple stages.

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the properties of novel, unsynthesized benzoxazole derivatives. This includes forecasting their biological activity, physicochemical properties, and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govactascientific.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high binding affinity for a specific protein target and favorable drug-like characteristics. nih.govcrimsonpublishers.com

Optimizing the DMTA Cycle: AI can significantly shorten the design-make-test-analyze (DMTA) cycle, a traditionally slow and iterative process in medicinal chemistry. oxfordglobal.com By predicting the most promising molecules to synthesize next, AI helps researchers avoid spending resources on compounds with a low probability of success. oxfordglobal.com

Structure-Based Design: Computational techniques like molecular docking, which are often enhanced by ML, are used to simulate how a benzoxazole derivative might bind to the active site of a target protein. researchgate.netnih.gov This allows for the rational design of modifications to the core structure to improve its interaction and, consequently, its biological effect.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the benzoxazole scaffold is known for a broad range of biological activities, ongoing research aims to identify novel and more specific molecular targets to address unmet medical needs. researchgate.netmdpi.com The versatility of the benzoxazole ring allows for its derivatives to be investigated across a wide spectrum of diseases. nih.gov

Emerging areas of investigation for benzoxazole derivatives include:

Oncology: Researchers are designing benzoxazole derivatives that act as inhibitors of key proteins in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov Other studies have focused on developing derivatives that target DNA topoisomerase or regulate cellular pathways related to human papillomavirus (HPV) for the treatment of cervical cancer. nih.govnih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new classes of drugs. nih.gov Benzoxazole derivatives are being evaluated as inhibitors of essential bacterial enzymes like DNA gyrase, presenting a promising avenue for novel antibacterial agents. researchgate.netnih.gov

Neurodegenerative Diseases: Some benzoxazole-based compounds are being explored for their neuroprotective effects, with potential applications in conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase or protecting cells from β-amyloid-induced damage. nih.gov

Inflammatory and Immunological Disorders: The anti-inflammatory and immunosuppressive potential of benzoxazole derivatives makes them attractive candidates for treating conditions like psoriasis and other autoimmune diseases. mdpi.comnih.gov

Table 2: Emerging Biological Targets for Benzoxazole Derivatives
Biological TargetTherapeutic AreaMechanism of ActionReference
VEGFR-2OncologyInhibition of angiogenesis (formation of new blood vessels) in tumors. nih.gov
DNA GyraseInfectious DiseaseInhibition of bacterial DNA replication, leading to antibacterial effects. nih.gov
HPV Oncoprotein E7 PathwayOncology (Cervical Cancer)Regulation of cellular pathways essential for HPV-driven tumorigenesis. nih.gov
Acetylcholinesterase (AChE)Neurodegenerative DiseaseInhibition of AChE to increase acetylcholine (B1216132) levels, a strategy for Alzheimer's disease. nih.gov
Topoisomerase IOncologyInhibition of DNA replication and repair in cancer cells. nih.gov

Q & A

Basic: What are the standard synthetic routes for Benzo[d]oxazol-6-ylmethanamine?

Answer:
The synthesis typically involves cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic or microwave-assisted conditions. For example:

  • Cyclocondensation : Reacting 2-amino-5-hydroxybenzenethiol with glyoxal in acidic media forms the benzoxazole core.
  • Microwave-assisted synthesis : Enhances reaction efficiency and yield, as demonstrated in the preparation of triazole-containing benzo[d]oxazole derivatives .
  • Post-cyclization functionalization of the 6-position with a methanamine group can be achieved via reductive amination or nucleophilic substitution .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H and 13C NMR : To confirm the methanamine group (e.g., δ ~3.8 ppm for -CH2NH2 in 1H NMR) and aromatic protons in the benzoxazole ring .
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 164.2 for C9H10N2O) .
  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity using UV visualization .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Answer:
Optimization strategies include:

  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in cyclization steps .
  • Catalytic systems : Use of acetic acid or Lewis acids (e.g., ZnCl2) to accelerate ring closure .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates crystallization .
  • Temperature control : Lower temperatures (~0–5°C) minimize side reactions during sensitive functionalization steps .

Advanced: How should researchers design experiments to evaluate the anticonvulsant activity of this compound derivatives?

Answer:
A robust protocol includes:

  • In vivo models :
    • Maximal Electroshock (MES) : Measures protection against tonic-clonic seizures in rodents.
    • Subcutaneous Pentylenetetrazole (Sc-PTZ) : Assesses threshold for clonic seizures .
  • Dose-response studies : Determine ED50 values and therapeutic indices (e.g., comparing protective efficacy to neurotoxicity in rotarod tests) .
  • Structural-activity relationship (SAR) : Modify substituents (e.g., triazole additions) to correlate structural changes with potency .

Advanced: How can contradictions in reported biological activities of this compound analogs be resolved?

Answer:
Address discrepancies through:

  • Comparative SAR studies : Systematically vary substituents (e.g., halogenation at the 2-position) to isolate bioactivity drivers .
  • In vitro vs. in vivo correlation : Validate target engagement using enzyme inhibition assays (e.g., GABA receptor binding) before animal testing .
  • Metabolic stability assays : Assess pharmacokinetic differences (e.g., hepatic microsome stability) that may explain variable efficacy across studies .

Basic: What are the common functionalization sites on this compound for derivatization?

Answer:
Key modification sites include:

  • Methanamine group (-CH2NH2) : Alkylation or acylation to introduce hydrophobic or hydrogen-bonding motifs .
  • Benzoxazole ring :
    • 2-position : Electrophilic substitution (e.g., bromination for cross-coupling reactions).
    • 5-position : Introduction of electron-withdrawing groups (e.g., -NO2) to modulate electronic properties .

Advanced: What analytical methods are recommended to assess purity and stability of this compound under storage conditions?

Answer:

  • High-performance liquid chromatography (HPLC) : Quantify impurities using C18 columns and UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Monitor thermal degradation profiles (e.g., decomposition above 200°C) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare pre/post NMR spectra to detect hydrolytic or oxidative degradation .

Advanced: How can computational methods aid in the design of this compound-based therapeutics?

Answer:

  • Molecular docking : Predict binding affinity to targets like GABA transaminase or sodium channels using AutoDock Vina .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions pre-synthesis .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl bromide) .
  • Waste disposal : Neutralize acidic reaction mixtures before disposal and segregate halogenated byproducts .

Advanced: What strategies enhance the aqueous solubility of this compound for in vivo studies?

Answer:

  • Salt formation : React with HCl to form a hydrochloride salt, improving solubility at physiological pH .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methanamine group via carbodiimide coupling .
  • Co-solvent systems : Use cyclodextrins or Cremophor EL to solubilize lipophilic derivatives in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.